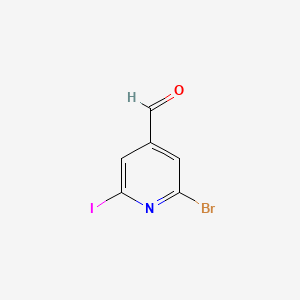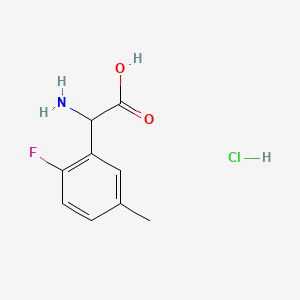
2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol . It is used primarily in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-fluoro-5-methoxyphenyl)acetic acid;hydrochloride
- 2-Amino-2-(2-fluoro-5-chlorophenyl)acetic acid;hydrochloride
- 2-Amino-2-(2-fluoro-5-bromophenyl)acetic acid;hydrochloride
Uniqueness
2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5-2-3-7(10)6(4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChI Key |
GLHDHTIAYCOHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-[(2R)-3-(2-chlorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14860710.png)
![[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone](/img/structure/B14860719.png)

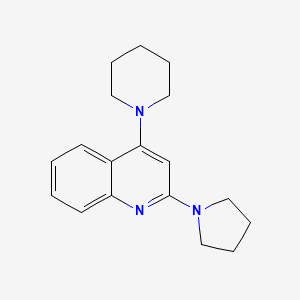
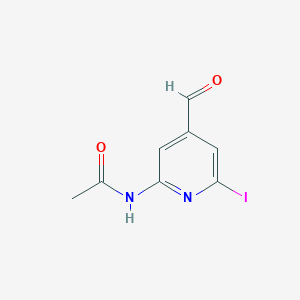
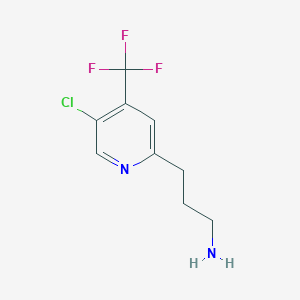
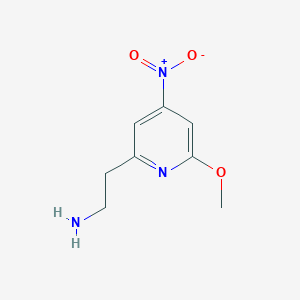
![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)
![4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol](/img/structure/B14860753.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide](/img/structure/B14860766.png)
![2-Ethoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B14860774.png)

